molecular formula C8H9BrN2O3 B15239778 Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetate

Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetate

Cat. No.: B15239778
M. Wt: 261.07 g/mol
InChI Key: VWSNFPYAUMKXMW-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetate (CAS: 70149-49-4) is a brominated pyridinone derivative with the molecular formula C₈H₉BrN₂O₃ and a molecular weight of 261.07 g/mol . The compound features a 1,4-dihydropyridin-4-one core substituted with a bromine atom at position 5, an amino group at position 3, and a methyl ester-linked acetate moiety at position 1.

Properties

Molecular Formula

C8H9BrN2O3

Molecular Weight

261.07 g/mol

IUPAC Name

methyl 2-(3-amino-5-bromo-4-oxopyridin-1-yl)acetate

InChI

InChI=1S/C8H9BrN2O3/c1-14-7(12)4-11-2-5(9)8(13)6(10)3-11/h2-3H,4,10H2,1H3

InChI Key

VWSNFPYAUMKXMW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=C(C(=O)C(=C1)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetate typically involves the reaction of 3-amino-5-bromo-2-methylbenzoic acid with methyl formate in an appropriate solvent. The reaction mixture is then subjected to suitable processing steps such as filtration and washing to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic or electrophilic reagents, depending on the nature of the substituent being introduced, are used under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The exact mechanism of action of Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of functional groups like amino and bromo may facilitate binding to active sites or influence the compound’s reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and ester functionalities. Below, we compare it to imidazole-based ethyl esters (from ) and hypothesize on the implications of structural differences.

Structural and Functional Differences

Table 1: Comparative Analysis of Key Features
Compound Name Molecular Formula Core Structure Substituents Ester Group Notable Features
Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetate (Target) C₈H₉BrN₂O₃ 1,4-dihydropyridin-4-one 5-Br, 3-NH₂, 1-(methyl acetate) Methyl Bromine and amino groups enhance polarity; pyridinone core enables hydrogen bonding
Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (Compound A) C₁₉H₁₈N₂O₂ Imidazole 2,5-Diphenyl, 4-(ethyl acetate) Ethyl Aromatic substituents increase lipophilicity; imidazole core supports π-π interactions
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (Compound C) C₂₀H₁₉ClN₂O₂ Imidazole 5-(4-Cl-phenyl), 2-phenyl, 4-(ethyl acetate) Ethyl Chlorine enhances electronegativity; potential halogen bonding
Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (Compound D) C₂₀H₁₉BrN₂O₂ Imidazole 5-(4-Br-phenyl), 2-phenyl, 4-(ethyl acetate) Ethyl Bromine vs. chlorine alters steric/electronic properties

Key Observations

Core Heterocycle: The target compound’s 1,4-dihydropyridin-4-one core differs significantly from the imidazole cores of Compounds A–G. Pyridinones are known for their keto-enol tautomerism, which enhances hydrogen-bonding capacity and solubility compared to imidazoles . Imidazoles, conversely, exhibit stronger π-π stacking due to aromaticity .

In contrast, Compounds A–G feature phenyl or halogenated phenyl groups, which prioritize lipophilicity and steric bulk .

Ester Group :

  • The methyl ester in the target compound may confer slightly lower lipophilicity compared to the ethyl esters in Compounds A–G. Ethyl esters typically enhance membrane permeability in drug design, suggesting the methyl variant could favor aqueous environments .

Halogen Comparison: Bromine in the target compound (vs.

Implications and Limitations

  • Solubility: The pyridinone core and amino group likely improve water solubility relative to imidazole analogs.
  • Reactivity : The 4-oxo group may serve as a site for nucleophilic attack or metal coordination, unlike the imidazole’s aromatic nitrogen.
  • Applications: Pyridinones are often explored as kinase inhibitors or antimicrobial agents, whereas imidazole derivatives are common in antifungal and anti-inflammatory drugs .

Limitations : The absence of empirical data (e.g., melting points, bioactivity) in the provided evidence necessitates caution. Further studies using tools like SHELXL (for crystallographic analysis) or in-silico modeling are recommended to validate hypotheses .

Biological Activity

Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a dihydropyridine core with multiple substituents that enhance its reactivity and biological profile. The presence of bromine and amino groups suggests potential interactions with various biological targets.

Molecular Formula : C₉H₈BrN₃O₃
Molecular Weight : 256.10 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino and bromo substituents facilitate binding to molecular targets, potentially leading to inhibition of certain enzymatic activities. This can result in downstream effects on cellular pathways related to:

  • Cell Proliferation : Inhibition of pathways that promote cell growth.
  • Apoptosis : Induction of programmed cell death in cancer cells.

Anticancer Properties

Recent studies have indicated that derivatives of 4-oxo-1,4-dihydropyridine compounds exhibit significant anticancer properties. For instance, one study demonstrated that a related compound showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . This suggests that this compound may also possess similar anticancer potential.

Enzyme Inhibition

The compound's structure allows it to act as an inhibitor for various enzymes involved in critical cellular processes. For example, it may inhibit kinases or other enzymes involved in cancer progression and metastasis. The specific interactions are still being elucidated through ongoing research.

Case Studies and Research Findings

StudyFindings
Study on Anticancer ActivityDemonstrated improved cytotoxicity in hypopharyngeal tumor cells. Suggests potential for further development as an anticancer agent .
Mechanism of Action ExplorationIdentified interactions with specific enzymes leading to inhibition of cell proliferation pathways.
Structure–Activity Relationship (SAR) StudiesHighlighted the importance of the dihydropyridine structure in enhancing biological activity .

Future Directions

Research into this compound is ongoing, focusing on:

  • Comprehensive SAR Studies : To identify structural modifications that enhance potency and selectivity.
  • In Vivo Studies : To evaluate the therapeutic potential and safety profile in animal models.
  • Mechanistic Studies : To further elucidate the pathways affected by this compound.

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